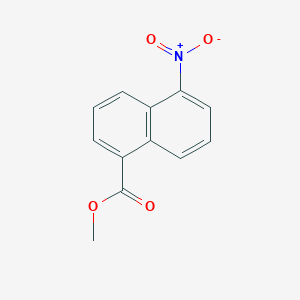

Methyl 5-nitronaphthalene-1-carboxylate

Description

Contextualization within Naphthalene (B1677914) Chemistry and Nitroarene Derivatives Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its derivatives have long been a cornerstone of organic chemistry, providing the structural basis for a vast array of dyes, polymers, and pharmaceuticals. The introduction of functional groups to the naphthalene core dramatically alters its chemical properties and potential applications. Among these, the nitroarenes, aromatic compounds bearing one or more nitro groups, are of particular significance. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This dual reactivity makes nitroarenes, including nitronaphthalenes, highly versatile intermediates in organic synthesis.

Methyl 5-nitronaphthalene-1-carboxylate fits squarely within this context. It is a bifunctional molecule where the naphthalene ring is substituted with both an electron-withdrawing nitro group and a methyl carboxylate group. The relative positions of these substituents (at the 1 and 5 positions) influence the electronic distribution across the aromatic system, thereby dictating its reactivity in subsequent chemical transformations. Research into such compounds is driven by the need to understand the interplay between different functional groups on a polycyclic aromatic framework and to harness this understanding for the targeted synthesis of novel molecules.

Significance of Nitrated Naphthalene Carboxylates as Synthetic Intermediates

Nitrated naphthalene carboxylates, such as this compound, are valuable intermediates in organic synthesis primarily due to the chemical versatility of the nitro and carboxylate moieties. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols.

The true synthetic potential, however, often lies in the transformations of the nitro group. Catalytic hydrogenation of the nitro group provides a straightforward route to the corresponding amino-naphthalene derivative. This transformation is of paramount importance as amino-naphthalenes are key precursors for the synthesis of a wide range of compounds, including azo dyes, agrochemicals, and pharmaceutically active molecules. The resulting aminonaphthalene carboxylate can then undergo a variety of reactions, such as diazotization followed by substitution, to introduce a wide array of functionalities onto the naphthalene core.

A notable synthesis of this compound involves the direct nitration of Methyl naphthalene-1-carboxylate. One specific method employs the use of nitrogen dioxide and ozone in a non-acidic medium. acs.org In a typical procedure, Methyl naphthalene-1-carboxylate is dissolved in a solvent like dichloromethane and cooled, after which liquid nitrogen dioxide is introduced, followed by a stream of ozonized oxygen. acs.org This method allows for the formation of this compound alongside its isomer, Methyl 8-nitronaphthalene-1-carboxylate. acs.org

Overview of Advanced Research Trajectories Pertaining to this compound

While direct and extensive research focusing solely on this compound is not widespread, its potential can be inferred from studies on analogous compounds. The primary research trajectory for this compound is its application as a building block in the synthesis of more complex, functional molecules. The presence of the nitro and ester groups on the naphthalene scaffold allows for a stepwise and regioselective introduction of further chemical diversity.

Future research is likely to focus on leveraging this compound in the following areas:

Medicinal Chemistry: The corresponding amino derivative could serve as a scaffold for the synthesis of novel therapeutic agents. The naphthalene core is a common motif in drug discovery, and the ability to functionalize it in a controlled manner is highly valuable.

Materials Science: Naphthalene-based structures are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the naphthalene ring can be tuned by the introduction of electron-withdrawing and electron-donating groups, making derivatives like this compound potential precursors to new materials.

Novel Synthesis Methodologies: The development of more efficient and selective methods for the synthesis of this compound and other nitrated naphthalene derivatives remains an active area of research. This includes the exploration of new nitrating agents and catalytic systems to control the regioselectivity of the nitration reaction.

In essence, while this compound may not be an end product in itself, its significance lies in the potential it holds for the construction of a diverse range of functional molecules with applications spanning multiple scientific disciplines.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉NO₄ |

| Molecular Weight | 231.2 g/mol |

| CAS Registry Number | 59866-98-7 |

| Appearance | Light yellow crystals acs.org |

| Melting Point | 107-108 °C acs.org |

Spectroscopic Data

| Type | Data |

| ¹H NMR (CDCl₃) | δ 4.04 (3H, s, CH₃), 7.67-7.77 (2H, m), 8.21 (1H, d, J = 7.6 Hz), 8.31 (1H, d, J = 7.6 Hz), 8.68 (1H, d, J = 9.2 Hz) acs.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWNAKCYACXMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579195 | |

| Record name | Methyl 5-nitronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59866-98-7 | |

| Record name | Methyl 5-nitronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Nitronaphthalene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H NMR Studies for Proton Assignment

High-resolution proton (¹H) NMR spectroscopy of Methyl 5-nitronaphthalene-1-carboxylate is anticipated to reveal a distinct set of signals corresponding to the aromatic protons and the methyl ester protons. The naphthalene (B1677914) ring contains six aromatic protons, and the methyl ester group contributes a singlet from its three protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the nitro (-NO₂) and the methyl carboxylate (-COOCH₃) substituents.

The nitro group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield). Conversely, the methyl carboxylate group is also electron-withdrawing but its influence, combined with the anisotropic effects of the naphthalene ring system, results in a complex splitting pattern.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-2 | 8.2 - 8.4 | Doublet (d) |

| H-3 | 7.6 - 7.8 | Triplet (t) |

| H-4 | 8.8 - 9.0 | Doublet (d) |

| H-6 | 8.5 - 8.7 | Doublet (d) |

| H-7 | 7.7 - 7.9 | Triplet (t) |

| H-8 | 8.3 - 8.5 | Doublet (d) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

Note: The exact chemical shifts and coupling constants would require experimental verification.

¹³C NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are also heavily influenced by the attached functional groups.

The carbon atom of the carboxylate group (C=O) is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms attached to the nitro group (C-5) and the carboxylate group (C-1) will also be deshielded. The remaining aromatic carbons will resonate in the typical aromatic region (120-150 ppm), with their precise shifts determined by the substituent effects. The methyl carbon of the ester group will appear upfield, around 50-60 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 128 - 132 |

| C-3 | 125 - 128 |

| C-4 | 132 - 136 |

| C-4a | 128 - 132 |

| C-5 | 145 - 150 |

| C-6 | 122 - 125 |

| C-7 | 129 - 133 |

| C-8 | 124 - 127 |

| C-8a | 135 - 140 |

| C=O | 165 - 170 |

| -OCH₃ | 52 - 55 |

Note: These are predicted chemical shift ranges and require experimental confirmation.

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Confirmation

To definitively assign the proton signals and confirm the connectivity between adjacent protons, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are employed. A COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the two aromatic rings of the naphthalene system, confirming the substitution pattern. For instance, a cross-peak between the signals assigned to H-2 and H-3 would confirm their adjacent relationship.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands of Nitro and Carboxylate Moieties

The IR spectrum of this compound will be dominated by the characteristic absorption bands of its two key functional groups: the nitro group and the methyl carboxylate group.

Nitro Group (-NO₂): The nitro group exhibits two strong and distinct stretching vibrations:

Asymmetric stretching: Typically observed in the region of 1500-1560 cm⁻¹.

Symmetric stretching: Usually found in the range of 1300-1370 cm⁻¹.

Methyl Carboxylate Group (-COOCH₃): This group gives rise to several characteristic absorptions:

Carbonyl (C=O) stretching: A very strong and sharp absorption band is expected in the region of 1710-1730 cm⁻¹, characteristic of an ester carbonyl.

C-O stretching: Two C-O stretching vibrations are expected. The C-O-C asymmetric stretch typically appears between 1200-1300 cm⁻¹, while the symmetric stretch is found in the 1000-1100 cm⁻¹ region.

C-H stretching of the methyl group: These vibrations will be observed around 2850-2960 cm⁻¹.

Electronic Absorption Spectroscopy: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The nitronaphthalene system constitutes a significant chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. The presence of the nitro and carboxylate groups on the naphthalene ring will influence the wavelength of maximum absorption (λ_max). The extended conjugation of the naphthalene ring system, coupled with the electron-withdrawing nature of the substituents, is expected to result in absorption bands in the ultraviolet and possibly the near-visible region of the electromagnetic spectrum. The spectrum will likely display multiple bands corresponding to π → π* transitions of the aromatic system.

Analysis of π-π Electronic Transitions*

The electronic absorption spectrum of this compound is dominated by π-π* transitions originating from the naphthalene ring system. The extended π-conjugated system of the naphthalene core gives rise to intense absorption bands in the ultraviolet-visible region. The presence of substituents, namely the nitro group (-NO₂) and the methyl carboxylate group (-COOCH₃), significantly influences the position and intensity of these absorption maxima.

The nitro group, being a strong electron-withdrawing group, and the methyl carboxylate group, also electron-withdrawing, are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. This shift is attributed to the extension of the π-system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Compound | Expected λmax (nm) | Transition Type | Influencing Factors |

| Naphthalene | ~220, ~275, ~312 | π-π | Unsubstituted aromatic system |

| Nitrobenzene | ~330 | n-π and π-π | Extended conjugation from nitro group libretexts.org |

| This compound | >312 | π-π and n-π* | Bathochromic shift due to -NO₂ and -COOCH₃ groups |

This interactive table allows for a comparative view of the expected UV-Vis absorption maxima for this compound against related compounds.

Investigation of Charge Transfer Phenomena in Related Nitro-naphthalene Systems

The presence of both an electron-withdrawing nitro group and a naphthalene ring system in this compound suggests the possibility of intramolecular charge transfer (ICT) phenomena. In many nitroaromatic compounds, photoexcitation can lead to a redistribution of electron density, creating a more polar excited state. This charge transfer is often from the aromatic ring (the donor) to the nitro group (the acceptor).

Studies on related nitroaromatic push-pull chromophores have demonstrated that the electron-withdrawing nitro group induces a strong ICT character in the excited states nih.gov. This phenomenon is often associated with a twist in the nitro group relative to the aromatic plane upon excitation nih.govnih.gov. While the methyl carboxylate group is also electron-withdrawing, the nitro group's effect is generally more pronounced in inducing charge transfer characteristics.

The investigation of such phenomena in systems like 2-amino-7-nitrofluorene (ANF) and 2-dimethylamino-7-nitrofluorene (DMANF) has shown that following photoexcitation, these molecules undergo relaxation processes involving the twisting of the nitro group nih.gov. This twisting is a friction-affected diffusive motion and is a key aspect of the charge-transfer process nih.gov. Although this compound lacks a strong electron-donating group, the fundamental principles of charge transfer from the naphthalene moiety to the nitro group are still applicable and warrant consideration in a full photophysical analysis.

Mass Spectrometry

Mass spectrometry is a powerful tool for the structural elucidation of organic molecules, providing information about the molecular weight and fragmentation patterns.

Fragmentation Analysis for Molecular Structure Confirmation

The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the aromatic nitro group and the methyl ester functionality, which are known to direct fragmentation in predictable ways.

Based on the general fragmentation patterns of aromatic nitro compounds and methyl esters, the following fragmentation pathways can be anticipated for this compound under electron ionization (EI):

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at M-31.

Loss of the methyl carboxylate group (-COOCH₃): Cleavage of the bond between the naphthalene ring and the carboxylate group would result in a fragment corresponding to the nitronaphthalene cation (M-59).

Fragmentation of the nitro group: Aromatic nitro compounds typically show peaks corresponding to the loss of NO₂ (M-46) and NO (M-30).

Aromatic ring fragmentation: The stable naphthalene ring is expected to remain largely intact, though some fragmentation of the ring system may occur at higher energies.

The following table outlines the predicted major fragments for this compound:

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |

| [M]⁺ | 231 | C₁₂H₉NO₄⁺ |

| [M - OCH₃]⁺ | 200 | C₁₁H₆NO₃⁺ |

| [M - NO₂]⁺ | 185 | C₁₂H₉O₂⁺ |

| [M - COOCH₃]⁺ | 172 | C₁₀H₇NO₂⁺ |

| [M - NO]⁺ | 201 | C₁₂H₉O₃⁺ |

This interactive table presents the predicted mass-to-charge ratios and corresponding proposed structures of the major fragments of this compound.

This predicted fragmentation pattern provides a valuable fingerprint for the confirmation of the molecular structure of this compound in conjunction with other spectroscopic data.

Reactivity and Reaction Mechanisms of Methyl 5 Nitronaphthalene 1 Carboxylate

Dienophilic Behavior in Cycloaddition Reactions

Methyl 5-nitronaphthalene-1-carboxylate, possessing an electron-deficient aromatic system, exhibits notable dienophilic character, making it a valuable reactant in cycloaddition reactions. The presence of two strong electron-withdrawing groups, the nitro (NO₂) group and the methyl carboxylate (CO₂Me) group, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene (B1677914) ring system. organic-chemistry.org This electronic feature makes it an excellent candidate for normal-demand Diels-Alder reactions, where it readily interacts with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes. organic-chemistry.orgwikipedia.org

The dienophilic nature of nitronaphthalenes is well-documented in their reactions with electron-rich dienes. researchgate.net Compounds like this compound are expected to react as normal electron-demand dienophiles in Diels-Alder reactions. researchgate.net The reaction is particularly effective with highly reactive dienes such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), which has been shown to react with various nitronaphthalenes. researchgate.netsoton.ac.ukresearchgate.net

These reactions are classified as polar Diels-Alder (P-DA) reactions, which typically proceed to form aromatized cycloadducts in a single step under thermal conditions. researchgate.netresearchgate.net In cases where the diene is less reactive, higher activation, such as the use of high pressure, can be employed to induce the dienophilic character of the nitronaphthalene and facilitate the cycloaddition. soton.ac.ukresearchgate.net The use of high-pressure activation is a non-invasive method that allows the reaction to occur at room temperature, which can help preserve the three-dimensional structure of the initial adducts. soton.ac.uk

The outcomes of Diels-Alder reactions are governed by principles of regioselectivity and stereoselectivity. sigmaaldrich.comchadsprep.com In reactions involving unsymmetrical dienes and dienophiles, the regioselectivity is influenced by the electronic properties of the substituents. youtube.comresearchgate.net For normal-demand Diels-Alder reactions, the interaction between the carbon with the largest HOMO coefficient on the diene and the carbon with the largest LUMO coefficient on the dienophile dictates the major regioisomer formed, often leading to ortho or para products. youtube.comresearchgate.net

Stereoselectivity in Diels-Alder reactions is also a critical aspect. youtube.com Generally, in normal electron-demand reactions, an endo approach of the diene is favored due to stabilizing secondary orbital interactions between the substituents on the dienophile and the interior carbons of the diene. organic-chemistry.orgsoton.ac.uk However, steric hindrance can promote an exo approach. soton.ac.uk For instance, studies on the high-pressure cycloaddition of nitroarenes with Danishefsky's diene have shown poor diastereoselectivity, yielding approximately a 1:1 mixture of endo and exo products. soton.ac.uk Conversely, the reaction with a cyclic diene like 2-trimethylsilyloxycyclohexadiene can lead to exceptional exo-diastereoselectivity. soton.ac.uk This shift is attributed to a combination of more favorable orbital interactions, possibly involving the nitro group, and reduced steric strain in the exo transition state. soton.ac.uk

The dienophilicity of an alkene in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups (EWGs). organic-chemistry.orgwikipedia.orgsigmaaldrich.com In this compound, both the nitro group (NO₂) and the methyl carboxylate group (CO₂Me) serve as powerful EWGs. These groups function by withdrawing electron density from the naphthalene π-system through resonance and inductive effects.

This electron withdrawal has a profound impact on the frontier molecular orbitals (FMOs) of the molecule. Specifically, it lowers the energy of the LUMO. organic-chemistry.org In a normal-demand Diels-Alder reaction, the key orbital interaction is between the HOMO of the diene and the LUMO of the dienophile. organic-chemistry.orgwikipedia.org A lower energy LUMO on the dienophile results in a smaller energy gap between the interacting FMOs, leading to a stronger interaction and a faster reaction rate. organic-chemistry.org The nitro substituent is particularly effective at promoting the dienophilicity of aromatic compounds like naphthalene. researchgate.net The combined influence of the nitro and carboxylate groups makes this compound a highly activated and potent dienophile for reactions with electron-rich dienes.

A characteristic feature of Diels-Alder reactions involving nitro-aromatic compounds is the subsequent transformation of the initial cycloadducts. researchgate.netresearchgate.net The primary adducts formed from the cycloaddition of dienes to nitronaphthalenes are often unstable under thermal reaction conditions. soton.ac.uk They tend to undergo spontaneous rearomatization to achieve greater thermodynamic stability. researchgate.netresearchgate.net

A common and expected pathway for this aromatization is the elimination of the nitro group as nitrous acid (HNO₂). researchgate.netsoton.ac.ukresearchgate.net This extrusion phenomenon re-establishes the aromatic system, leading to the formation of highly functionalized phenanthrene (B1679779) derivatives as the principal products. researchgate.netresearchgate.net While this aromatization is typical, it has been possible in some cases, particularly with dinitronaphthalenes or under specific conditions like high pressure at room temperature, to isolate the primary, non-aromatized cycloadducts. researchgate.netsoton.ac.uk

Nucleophilic Addition Reactions Involving the Naphthalene Ring

The electron-deficient nature of the naphthalene core in this compound, resulting from the potent electron-withdrawing effects of the nitro and carboxylate groups, makes the aromatic ring susceptible to nucleophilic attack. This is analogous to the reactivity seen in other electron-poor aromatic and heteroaromatic systems.

While specific data on aza-Michael additions directly to this compound is limited, the principles can be inferred from related systems. The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile, is a fundamental carbon-nitrogen bond-forming reaction. nih.govorganic-chemistry.org It typically involves the addition of an amine or related nucleophile to an electron-poor alkene, such as an α,β-unsaturated carbonyl compound or a nitroalkene. organic-chemistry.orgresearchgate.net

In aromatic systems, this type of reaction is often referred to as a nucleophilic aromatic substitution (SNAAr) or a related addition-elimination process. For nitronaphthalene systems, the nitro group strongly activates the ring towards nucleophilic attack. Studies on compounds like 4-nitrophthalimide (B147348) have shown that the nitro group enhances the electrophilicity of the aromatic system, making it a suitable substrate for nucleophilic addition. researchgate.net It is plausible that nitrogen nucleophiles could add to the activated naphthalene ring of this compound, particularly at positions electronically favored by the electron-withdrawing substituents. Such reactions provide a powerful strategy for the synthesis of various nitrogen-containing polycyclic compounds. nih.gov

Influence of Solvent Polarity on Regioselectivity in Addition Reactions

The regioselectivity of chemical reactions involving substituted naphthalenes like this compound is a critical aspect of its synthetic utility. While specific studies on the solvent effects for this exact molecule are not extensively detailed in publicly available literature, general principles of solvent-solute interactions in related systems provide a strong predictive framework. The polarity of the solvent can significantly influence the course of addition reactions, particularly nucleophilic additions, by stabilizing or destabilizing charged intermediates or transition states.

In nucleophilic aromatic substitution (SNAr) reactions, a potential pathway for nitroarenes, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity. Furthermore, they can stabilize the charged Meisenheimer complex, which is the key intermediate in SNAr reactions. For a molecule like this compound, the electron-withdrawing nature of both the nitro and carboxylate groups activates the naphthalene ring system towards nucleophilic attack. The solvent polarity would play a crucial role in the reaction rate and potentially the regioselectivity if multiple positions were susceptible to attack.

Conversely, in reactions that may proceed through radical or non-polar transition states, less polar solvents might be favored. The choice of solvent is a determining factor in controlling the reaction pathway. For instance, studies on the hydroxyalkylation of indole (B1671886) derivatives have shown that solvent polarity can dictate the regioselectivity between N-alkylation and C-alkylation by selectively stabilizing different transition states. researchgate.net While not a direct addition to the naphthalene ring, this illustrates the principle that solvent choice can steer a reaction towards a specific isomer. In the context of addition reactions to the naphthalene core of this compound, a change from a non-polar solvent (e.g., benzene (B151609), cyclohexane) to a polar, protic solvent (e.g., ethanol) or a polar, aprotic solvent (e.g., DMF) could alter the preferred site of nucleophilic attack by changing the solvation of the ground state and the transition state. researchgate.net

Photochemical Transformations of the Nitroarene Moiety

The nitro group on the naphthalene ring is a chromophore that can absorb light, leading to a variety of photochemical transformations. These reactions are of significant interest for synthetic chemistry and in understanding the environmental fate of nitroaromatic compounds.

Photoreduction Mechanisms of Nitro Groups to Amino Derivatives

The photoreduction of nitroarenes to their corresponding amino derivatives is a well-documented process that can be initiated by visible or UV light. researchgate.net This transformation typically involves the excitation of the nitro compound to a triplet state. In the presence of a hydrogen donor, the excited nitroarene can abstract a hydrogen atom, initiating a cascade of reduction steps that ultimately yield the amino group.

The general mechanism proceeds through several intermediates:

Excitation : The nitroarene absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Hydrogen Abstraction : The triplet nitroarene abstracts a hydrogen atom from a suitable donor (e.g., a solvent like isopropanol (B130326) or a sacrificial amine) to form a radical anion.

Stepwise Reduction : This is followed by a series of protonation and electron transfer steps, leading through nitroso and hydroxylamino intermediates to the final amino product.

Recent studies have focused on using visible light and photosensitizers to achieve this transformation under milder conditions. researchgate.net For this compound, this process would convert the nitro group to an amino group, yielding Methyl 5-aminonaphthalene-1-carboxylate. The efficiency of this photoreduction can be influenced by the solvent, the hydrogen donor, and the wavelength of light used. researchgate.net

Dearomative Ring Expansion Strategies for Nitroarenes

A novel and synthetically powerful photochemical transformation of nitroarenes involves a dearomative ring expansion. This strategy converts a six-membered aromatic ring into a seven-membered ring system. thieme-connect.comnih.govresearchgate.netmanchester.ac.uk The key step in this process is the photochemical conversion of the nitro group into a highly reactive singlet nitrene intermediate. thieme-connect.comnih.gov

The general sequence for this transformation is as follows:

Photochemical Excitation : The nitroarene is irradiated, typically with blue light, leading to the extrusion of oxygen and formation of a singlet nitrene. thieme-connect.comnih.gov

Ring Expansion : The singlet nitrene inserts into a C-C bond of the aromatic ring, expanding the six-membered ring to a seven-membered dearomatized system, often a 1H-azepine derivative. acs.org

Rearomatization/Further Reaction : This intermediate can then be subjected to further reactions. For example, hydrogenation of the azepine followed by hydrolysis can yield caprolactams. thieme-connect.commanchester.ac.uk

For this compound, this strategy could theoretically lead to the expansion of the nitrated ring, forming a complex bicyclic azepine derivative. This would represent a powerful method for rapidly building molecular complexity from a readily available starting material.

Reduction of the Nitro Group to Amino functionality

The reduction of the nitro group to an amine is one of the most fundamental and important transformations in organic synthesis, providing access to anilines and their derivatives which are crucial building blocks.

Selective Reduction Methods for this compound

The primary challenge in the reduction of this compound is to achieve chemoselectivity, reducing the nitro group while leaving the methyl ester functionality intact. Several methods are available that are known to be effective for the selective reduction of aromatic nitro groups in the presence of ester groups. masterorganicchemistry.com

Common methods include:

Catalytic Hydrogenation : This is a widely used method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. This method is generally clean and high-yielding.

Metal/Acid Reduction : A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These conditions are highly effective but can be harsh and may risk hydrolysis of the ester if the reaction is prolonged or heated.

Transfer Hydrogenation : This method uses a source of hydrogen other than H₂ gas, such as hydrazine, formic acid, or cyclohexene, in the presence of a catalyst like Pd/C. organic-chemistry.org It often proceeds under milder conditions than direct hydrogenation.

Sodium Borohydride (B1222165) with a Catalyst : While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced by the addition of transition metal catalysts like nickel or cobalt complexes, allowing for the reduction to proceed under mild conditions. jsynthchem.com

Below is a table summarizing potential selective reduction methods.

| Method | Reagents | Typical Conditions | Advantages | Potential Issues |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol (B129727) or Ethanol (B145695), RT, 1-5 atm H₂ | Clean, high yield, readily available catalyst | Requires specialized hydrogenation equipment |

| Metal/Acid Reduction | Fe powder, NH₄Cl or SnCl₂, HCl | Ethanol/Water, Reflux | Inexpensive and effective | Harsh acidic conditions, stoichiometric metal waste |

| Transfer Hydrogenation | Formic acid, Pd/C | Methanol, RT to 50°C | Avoids use of H₂ gas, mild conditions | Can be slower than direct hydrogenation |

| Borohydride System | NaBH₄, NiCl₂ or CoCl₂ | Methanol, 0°C to RT | Mild conditions, tolerant of many functional groups | Requires careful control of stoichiometry |

Investigation of Hazardous Reactions and Stability Under Reaction Conditions

Nitroaromatic compounds, as a class, are known for their energetic properties and potential for hazardous decomposition. 1-Nitronaphthalene (B515781), a closely related compound, is described as a readily ignitable solid that can be difficult to extinguish once ignited. nih.gov When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). nih.gov

Key considerations for stability and hazardous reactions include:

Thermal Stability : Avoidance of high temperatures is crucial, as thermal decomposition can be initiated. The presence of impurities can lower the decomposition temperature.

Incompatible Materials : Strong oxidizing agents, strong reducing agents, and strong bases should be avoided. Reactions involving these reagents should be conducted with extreme caution, under dilute conditions, and with effective temperature control.

Nitration Reactions : Further nitration of nitronaphthalene systems can lead to the formation of dinitro or trinitro derivatives. arsdcollege.ac.in These compounds are often significantly more sensitive and can be explosive. The synthesis of 2,4,6-trinitromethylbenzene (TNT) from the nitration of methylbenzene highlights the potential hazards of over-nitration. docbrown.info Any attempts at further nitration must be considered highly hazardous.

Photochemical Stability : As discussed, the compound is photochemically active. walshmedicalmedia.comresearchgate.net While this is useful for synthetic transformations, prolonged exposure to light, especially UV radiation, can lead to degradation. Under atmospheric conditions, photolysis is a major degradation pathway for nitronaphthalenes. researchgate.net

Theoretical and Computational Investigations of Methyl 5 Nitronaphthalene 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. researchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. researchgate.net

Elucidation of Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of Methyl 5-nitronaphthalene-1-carboxylate. Key aspects of its electronic character can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be distributed primarily over the naphthalene (B1677914) ring, indicating that this is the region from which electron density can be most easily removed. The LUMO, on the other hand, would likely be localized on the nitro group and the conjugated system, highlighting the electron-withdrawing nature of the nitro substituent. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles.

Computational studies on related isomers, such as 1- and 2-methylnaphthalene, have utilized DFT to determine their relative stabilities and electronic properties. researchgate.net Similar calculations for this compound would provide valuable data on its electronic characteristics in comparison to other constitutional isomers.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations

| Parameter | Energy (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.4 | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computations.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be employed to calculate its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities. This allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular vibrational modes of the molecule, such as the characteristic stretching frequencies of the nitro group (NO₂), the carbonyl group (C=O) of the ester, and the C-H bonds of the aromatic ring and the methyl group.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is a powerful extension of DFT for calculating the excited states of molecules. TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. For this compound, these calculations would reveal the nature of the electronic transitions, such as π → π* transitions within the naphthalene ring and n → π* transitions involving the nitro and carbonyl groups.

Studies on similar molecules, like methylnaphthalene isomers, have shown that DFT methods, such as B3LYP with appropriate basis sets, can provide excellent agreement with experimental spectroscopic data. researchgate.net

Mapping Reaction Pathways and Transition State Analysis

DFT is a crucial tool for investigating chemical reactivity by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For this compound, this could be applied to study various reactions, such as its synthesis via nitration of methyl 1-naphthoate (B1232437) or its subsequent chemical transformations.

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. This barrier determines the rate of the reaction. For instance, in the nitration of methyl 1-naphthoate, DFT could be used to explore the regioselectivity of the reaction, explaining why the nitro group is directed to the 5-position. By comparing the activation energies for the formation of different isomers, one can predict the major product of the reaction.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For chemical processes occurring in solution or in biological systems, the environment can play a critical role. Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid techniques that allow for the study of large molecular systems by treating the chemically active region with a high-level QM method (like DFT) and the surrounding environment (e.g., solvent molecules) with a more computationally efficient MM force field. researchgate.netmdpi.com

Modeling Solvent Effects on Reaction Regioselectivity

The regioselectivity of a chemical reaction can be significantly influenced by the solvent. QM/MM simulations can model these effects explicitly by including a large number of solvent molecules in the calculation. For a reaction involving this compound, such as its synthesis or a subsequent reaction, QM/MM could be used to understand how the solvent stabilizes or destabilizes the transition states leading to different regioisomers.

For example, in a polar solvent, the transition state that has a larger dipole moment will be preferentially stabilized, potentially altering the product distribution compared to the gas phase. QM/MM simulations can provide a detailed picture of the solute-solvent interactions, such as hydrogen bonding, and their impact on the reaction pathway. Theoretical studies on the photophysics of 1-nitronaphthalene (B515781) have employed sequential QM/MM methodologies to account for the influence of solvents like methanol (B129727) and ethanol (B145695) on its excited states. researchgate.net

Global Electrophilicity Index Studies

The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the presence of the electron-withdrawing nitro and carboxylate groups is expected to result in a significant electrophilicity index. This would suggest that the molecule is a good electrophile and is susceptible to nucleophilic attack.

By calculating the global electrophilicity index for different isomers of methyl nitronaphthalene-1-carboxylate, one could rank their reactivity as electrophiles. This information is valuable for predicting their behavior in various chemical reactions. The electrophilicity index has been widely applied to understand reactivity and selectivity in a vast number of organic reactions.

Quantitative Assessment of Dienophilic Character and Reactivity

A thorough search of scientific databases and computational chemistry literature yielded no specific studies that quantitatively assess the dienophilic character and reactivity of this compound. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine key reactivity indices.

For a comprehensive understanding, the following data, which are currently unavailable in the literature for this specific compound, would be required:

| Reactivity Descriptor | Description | Calculated Value (Hypothetical) |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value indicates greater electrophilicity. | Data not available |

| Global Nucleophilicity Index (N) | Measures the electron-donating capability of a molecule. | Data not available |

| Frontier Molecular Orbital (FMO) Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions like the Diels-Alder reaction. The HOMO-LUMO gap is an indicator of molecular stability. | Data not available |

| Conceptual DFT Reactivity Indices | Includes parameters like electronic chemical potential (μ), chemical hardness (η), and softness (S), which provide insights into the global reactivity of the molecule. | Data not available |

Without dedicated computational studies, a quantitative discussion on whether this compound acts as a potent dienophile in Diels-Alder reactions, and a comparison of its reactivity with other nitroaromatic compounds, remains speculative.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, there is a lack of published research on the conformational analysis and molecular dynamics (MD) simulations of this compound.

A conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by rotating the rotatable bonds, such as the C-C bond connecting the carboxylate group to the naphthalene ring and the C-O bond of the ester group, and calculating the potential energy surface.

Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility, solvent interactions, and the stability of its various conformations in a simulated environment.

Key parameters that would be derived from such studies, but are currently not available, include:

| Parameter | Description | Simulation Result (Hypothetical) |

| Dihedral Angle Distribution | The distribution of torsion angles for the key rotatable bonds, indicating the preferred conformations. | Data not available |

| Potential Energy Surface | A map of the energy of the molecule as a function of the rotation of its single bonds, showing energy minima (stable conformers) and energy barriers (transition states). | Data not available |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or nucleic acid structures, used to quantify the stability of a structure over the course of an MD simulation. | Data not available |

| Radial Distribution Functions (g(r)) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle, offering insights into solvation structure. | Data not available |

Chemical Transformations and Advanced Derivatizations of Methyl 5 Nitronaphthalene 1 Carboxylate

Modification of the Ester Functional Group

The ester group at the C-1 position of the naphthalene (B1677914) ring is a primary site for chemical modification, allowing for its conversion into other important functional groups.

The methyl ester of Methyl 5-nitronaphthalene-1-carboxylate can be readily converted to its corresponding carboxylic acid, 5-Nitronaphthalene-1-carboxylic acid, through hydrolysis. uni.lunih.gov This reaction is typically achieved under basic conditions. For instance, refluxing the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), effectively cleaves the ester bond. mdpi.com The reaction proceeds to form the sodium salt of the carboxylic acid, which upon subsequent acidification with a mineral acid like hydrochloric acid (HCl), precipitates the final product, 5-Nitronaphthalene-1-carboxylic acid. mdpi.com

| Reaction Summary: Hydrolysis | |

| Reactant | This compound |

| Reagents | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) |

| Product | 5-Nitronaphthalene-1-carboxylic acid |

| Typical Conditions | Reflux in aqueous base, followed by acidification. mdpi.com |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The reaction involves heating the methyl ester with an excess of the desired alcohol (e.g., ethanol (B145695), propanol) in the presence of a catalyst. This equilibrium-driven process can be pushed towards the product by removing the methanol (B129727) by-product as it forms.

A related and significant transformation is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis, to yield an amide. This method avoids the need to first hydrolyze the ester to a carboxylic acid. The use of esters as acylating agents for amines offers several advantages, including milder reaction conditions and the formation of an alcohol as the only by-product, which can often be easily removed or recycled. google.com These reactions are generally safer and more environmentally friendly compared to using more reactive acylating agents like acid halides. google.com

| General Reaction: Transesterification & Aminolysis | |

| Reactant | This compound |

| Reagents | Transesterification: Alcohol (R'-OH), Acid or Base Catalyst Aminolysis: Amine (R'R''NH) |

| Product | Transesterification: Alkyl 5-nitronaphthalene-1-carboxylate (Alkyl = R') Aminolysis: N-substituted-5-nitronaphthalene-1-carboxamide |

Transformations of the Nitro Group

The nitro group at the C-5 position is a key functional handle that can be transformed into an amino group, which then opens up a wide array of subsequent derivatizations.

One of the most fundamental transformations of aromatic nitro compounds is their reduction to the corresponding primary amine. The reduction of this compound yields Methyl 5-aminonaphthalene-1-carboxylate. nih.gov This conversion is a cornerstone of synthetic chemistry as it introduces a nucleophilic and versatile amino group. Standard methods for this reduction include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are widely used for this purpose.

| Reaction Summary: Nitro Group Reduction | |

| Reactant | This compound |

| Common Reagents | 1. H₂, Pd/C (Catalytic Hydrogenation) 2. Sn, HCl or Fe, HCl (Metal-Acid Reduction) |

| Product | Methyl 5-aminonaphthalene-1-carboxylate nih.gov |

The resulting amino group in Methyl 5-aminonaphthalene-1-carboxylate can be further functionalized in numerous ways.

Diazotization: As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). mdpi.com The resulting diazonium salt is a highly valuable synthetic intermediate. It can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) or undergo azo coupling with activated aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. mdpi.comarsdcollege.ac.in

Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amide bonds. khanacademy.org The direct reaction with a carboxylic acid is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. youtube.combath.ac.uk Alternatively, the amine can react readily with more reactive derivatives like acid chlorides or acid anhydrides. khanacademy.org

| Potential Subsequent Reactions of the Amino Group | |

| Reaction Type | Reagents |

| Diazotization | NaNO₂, HCl (0-5 °C) |

| Azo Coupling | Diazonium salt + Activated Aromatic (e.g., ß-naphthol) |

| Amide Formation | Carboxylic Acid (R-COOH) + DCC |

| Amide Formation | Acid Chloride (R-COCl) |

Substitution Reactions on the Naphthalene Ring

Further electrophilic substitution on the naphthalene ring of this compound is governed by the directing effects of the existing substituents. Both the nitro group (-NO₂) and the methoxycarbonyl group (-COOCH₃) are electron-withdrawing and deactivating towards electrophilic attack. In naphthalene systems, the position of further substitution is influenced by the need to maintain aromaticity in at least one of the rings in the resonance structures of the reaction intermediate. youtube.com

Studies on the nitration of 1-nitronaphthalene (B515781) show that substitution occurs on the same ring, leading to 1,8- and 1,5-dinitronaphthalene. arsdcollege.ac.in In the case of this compound, both substituents are on different rings. The -NO₂ group at C-5 and the -COOCH₃ group at C-1 strongly deactivate their respective rings. Therefore, an incoming electrophile would be directed by both groups. Based on the established patterns for substituted naphthalenes, further nitration would be predicted to add a second nitro group primarily at the C-4 or C-8 positions, which are peri-positions relative to the existing C-5 nitro and C-1 ester groups, respectively.

| Predicted Products of Further Nitration | |

| Reactant | This compound |

| Reagents | HNO₃, H₂SO₄ |

| Potential Major Products | Methyl 4,5-dinitronaphthalene-1-carboxylate Methyl 5,8-dinitronaphthalene-1-carboxylate |

Further Electrophilic or Nucleophilic Aromatic Substitutions

The reactivity of the this compound ring system is significantly influenced by its existing substituents. The nitro group (-NO₂) and the methyl carboxylate group (-COOCH₃) are both electron-withdrawing groups, which deactivates the aromatic rings towards electrophilic aromatic substitution (EAS). vaia.com The mechanism of EAS involves an initial attack by an electrophile on the π-electron system of the aromatic ring, forming a carbocation intermediate known as a σ-complex. libretexts.org The reaction is completed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): Despite the deactivation, further substitution can be forced under harsh conditions. The directing effects of the existing substituents determine the position of the incoming electrophile. Both the nitro and the ester groups are meta-directing. vaia.comdocbrown.info In this compound, the C-1 ester group deactivates the ring it is attached to (Ring A) and would direct incoming electrophiles to the C-3 and C-8 positions. The C-5 nitro group deactivates its ring (Ring B) and directs incoming electrophiles to the C-6 and C-8 positions. The C-8 position (the peri-position) is meta to both groups, but substitution at this position is often sterically hindered. Therefore, electrophilic attack is most likely to occur at positions C-3 or C-6. For example, the nitration of 1-nitronaphthalene is known to yield a mixture of 1,5- and 1,8-dinitronaphthalene (B126178), illustrating the directing influence of the nitro group on a second substitution. arsdcollege.ac.in

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro group activates the naphthalene ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. nih.gov This type of reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, passing through a stabilized Meisenheimer intermediate before the expulsion of a leaving group. nih.gov While the methyl carboxylate itself is not a good leaving group, the nitro group can be displaced in some cases, a reaction known as ipso-substitution. researchgate.net More commonly, another leaving group (like a halogen) positioned ortho or para to the nitro group would be readily displaced. Research on other nitronaphthalene systems, such as 1-alkoxy-2-nitronaphthalene, demonstrates that the nitro group facilitates the substitution of the adjacent alkoxy group by Grignard reagents, providing a route to complex binaphthyls. elsevierpure.com This highlights the potential for this compound to undergo nucleophilic substitution if a suitable leaving group is present at an activated position.

Regioselectivity Control in Poly-substitution

Controlling the position of subsequent substituents (regioselectivity) is a critical aspect of synthesizing specifically designed poly-substituted naphthalenes from this compound.

In electrophilic substitutions , the regiochemical outcome is a result of the competing directing effects of the deactivating ester and nitro groups.

The -COOCH₃ group at C-1 directs incoming electrophiles to positions C-3 and C-8.

The -NO₂ group at C-5 directs incoming electrophiles to positions C-6 and C-8.

Therefore, a mixture of products is likely. The reaction conditions, such as the nature of the electrophile, catalyst, and temperature, can be modified to favor one isomer over another. For instance, in the nitration of 1-nitronaphthalene, reaction conditions can influence the ratio of the resulting 1,5- and 1,8-dinitronaphthalene isomers. arsdcollege.ac.in Steric hindrance at the C-8 peri-position often disfavors substitution at that site, potentially leading to a preference for substitution at C-3 or C-6.

In nucleophilic aromatic substitutions , regioselectivity is more predictable. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, this would be the C-6 (ortho) and C-8 (ortho) positions. If a leaving group were present at one of these positions, a nucleophile would preferentially attack that site. The synthesis of 2-arylthio-1,4-dimethyl-3-nitronaphthalene from 1,4-dimethyl-2,3-dinitronaphthalene (B14654827) demonstrates that a nitro group can direct the substitution of an adjacent nitro group by a thiolate nucleophile. researchgate.net

The table below summarizes the expected regiochemical outcomes for further substitutions on the this compound core.

| Reaction Type | Substituent Effects | Predicted Positions of Substitution |

| Electrophilic | -COOCH₃ (C-1): meta-directing-NO₂ (C-5): meta-directing | C-3, C-6, C-8 (less favored due to sterics) |

| Nucleophilic | -NO₂ (C-5): ortho, para-activating | C-6, C-8 (requires a leaving group) |

Synthesis of Analogues and Derivatives of this compound

The structural core of this compound is a valuable platform for the synthesis of a variety of complex derivatives, including biologically relevant naphthoquinones and functionally substituted nitronaphthalene esters.

Naphthoquinone Derivatives with Nitro Substitution

Naphthoquinones are a class of compounds based on a naphthalene-1,4-dione structure and are known for a wide range of biological activities. hilarispublisher.comnih.gov The synthesis of naphthoquinones bearing a nitro group often involves multi-step sequences starting from nitrated precursors.

One common strategy involves the use of nitrated anilines in a Michael addition reaction with a naphthoquinone. mdpi.com Although this does not start directly from this compound, the reduction of the nitro group in the parent compound to an amine, followed by further functionalization and subsequent oxidation, represents a plausible pathway. For example, the parent ester could be hydrolyzed to the carboxylic acid, which is then converted to an amine. This amino-naphthalene carboxylic acid could then be used to build more complex structures that are later oxidized to the corresponding naphthoquinone.

Another approach involves the direct nitration of a phenylamino-1,4-naphthoquinone derivative. mdpi.com Various nitrating agents, including nitric/sulfuric acid mixtures or nitrate (B79036) salts in milder conditions, have been used to introduce a nitro group onto the phenylamino (B1219803) portion of the molecule. mdpi.com This demonstrates that the naphthoquinone core is stable to certain nitration conditions.

The synthesis of various naphthoquinone derivatives often starts from simpler building blocks like 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) or 2,3-epoxy-1,4-naphthoquinone. hilarispublisher.combrieflands.com These can be reacted with various amines and aldehydes to create complex derivatives. brieflands.com A nitro group could be incorporated into either the amine or aldehyde component to produce the final nitro-substituted naphthoquinone.

Halogenated and Alkylated Nitronaphthalene Esters

The introduction of halogen or alkyl groups onto the this compound skeleton can significantly alter its chemical and physical properties.

Halogenation: Halogenation of the nitronaphthalene ring is typically achieved through electrophilic aromatic substitution. Reagents like Cl₂ or Br₂ are used in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). masterorganicchemistry.com Due to the deactivating nature of the nitro and ester groups, these reactions may require forcing conditions. The regioselectivity would follow the principles outlined in section 6.3.2, leading to substitution primarily at the C-3 or C-6 positions. The synthesis of other halogenated naphthoquinone derivatives has been reported, indicating the feasibility of introducing halogens onto the naphthalene core in the presence of other functional groups. nih.gov

Alkylation: The introduction of alkyl groups can be more challenging. The standard Friedel-Crafts alkylation is often unsuccessful on strongly deactivated rings like nitronaphthalenes because the electron-poor ring is not nucleophilic enough to attack the carbocation electrophile. Furthermore, the Lewis acid catalyst can complex with the nitro group.

Alternative methods are therefore required. One potential route involves the conversion of the nitro group to a different functional group that is more amenable to coupling reactions. For example, the nitro group could be reduced to an amine, which is then converted to a diazonium salt. The diazonium salt can then be used in reactions like the Meerwein arylation or Sandmeyer-type reactions to introduce various functionalities, which could then be followed by cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds and introduce alkyl or aryl groups.

A domino reaction of Morita–Baylis–Hillman acetates derived from nitrobenzaldehydes has been shown to produce 1,3,6-trisubstituted naphthalenes, including nitro-substituted naphthalene dicarboxylates. nih.gov This highlights a modern synthetic strategy for constructing highly substituted nitronaphthalene esters that bypasses the limitations of classical electrophilic substitution.

The following table provides a conceptual overview of synthetic approaches for these derivatives.

| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Expected Challenge |

| Halogenated | Electrophilic Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ring deactivation requires harsh conditions; potential for side reactions. |

| Alkylated | Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally not feasible due to strong ring deactivation. |

| Alkylated | Multi-step sequence via coupling | Reduction of NO₂, diazotization, cross-coupling (e.g., Suzuki) | Longer synthetic route. |

| Alkylated | Domino Reactions | Morita–Baylis–Hillman acetates, base (K₂CO₃) | Requires specifically functionalized precursors. nih.gov |

Applications and Potential in Advanced Organic Synthesis

Building Block for the Construction of Complex Naphthalene-Containing Architectures

The strategic placement of the nitro and methyl ester groups on the naphthalene (B1677914) scaffold makes Methyl 5-nitronaphthalene-1-carboxylate a valuable starting material for the synthesis of highly substituted and complex naphthalene derivatives. The electron-withdrawing nature of these substituents activates the aromatic ring, facilitating a variety of chemical transformations.

A notable strategy for the construction of complex naphthalene systems involves domino reactions. While direct examples utilizing this compound are not extensively documented, analogous transformations with similar nitronaphthalene structures provide a strong precedent for its potential. For instance, domino reactions of Morita-Baylis-Hillman (MBH) acetates derived from nitro-substituted benzaldehydes with active methylene (B1212753) compounds have been shown to be a powerful method for the synthesis of functionalized naphthalenes. nih.gov This approach involves an initial SN2' displacement of an allylic acetate (B1210297), followed by an intramolecular SNAr cyclization to form the naphthalene core.

This domino reaction strategy can be hypothetically extended to derivatives of this compound. By introducing an appropriate allylic acetate side chain, this compound could serve as a key precursor for the rapid assembly of polycyclic aromatic systems and other intricate architectures relevant to medicinal chemistry and materials science.

A hypothetical reaction scheme illustrating this potential is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Derivative of this compound with an MBH acetate side chain | Active Methylene Compound (e.g., malononitrile) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Highly substituted naphthalene derivative |

Precursor in Heterocyclic Synthesis Through Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. This compound can serve as a valuable precursor for the synthesis of various heterocyclic compounds, particularly through [3+2] cycloaddition reactions. The nitro group of the parent compound can be readily reduced to an amino group, which can then be converted into an azide (B81097). This azido-naphthalene derivative is a key intermediate for 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkynes and alkenes, to yield triazole- and triazoline-fused naphthalene systems.

The general scheme for such a transformation is as follows:

Reduction of the nitro group: this compound is treated with a reducing agent (e.g., SnCl2/HCl or H2/Pd-C) to yield Methyl 5-aminonaphthalene-1-carboxylate.

Diazotization and azidation: The resulting amino compound is treated with nitrous acid (generated in situ from NaNO2 and HCl) followed by sodium azide (NaN3) to produce Methyl 5-azidonaphthalene-1-carboxylate.

Cycloaddition: The azido (B1232118) derivative undergoes a cycloaddition reaction with a suitable alkyne or alkene to form the desired heterocyclic product.

This strategy allows for the introduction of a variety of substituents onto the heterocyclic ring, depending on the choice of the dipolarophile, leading to a diverse library of naphthalene-fused heterocycles. These compounds are of interest due to their potential biological activities and applications in materials science.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. The functional groups present in this compound make it an interesting candidate for the design of novel cascade and multicomponent reaction sequences.

While direct participation of the nitro and ester groups in well-known MCRs like the Ugi or Passerini reactions might require prior functional group transformations, the aromatic scaffold itself can be a platform for designing new MCRs. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net For instance, the nitro group can be reduced to an amine, which can then participate as a component in the Ugi or Passerini reaction. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net

A hypothetical Ugi reaction involving a derivative of this compound is outlined below:

| Amine Component | Carbonyl Component | Isocyanide Component | Carboxylic Acid Component | Product |

| Methyl 5-aminonaphthalene-1-carboxylate | Aldehyde or Ketone | Isocyanide | Carboxylic Acid | Complex α-acylamino amide derivative of naphthalene |

Furthermore, the development of novel cascade reactions initiated by the functional groups of this compound is an active area of research. For example, a sequence involving the reduction of the nitro group, followed by an intramolecular cyclization with the ester functionality or a suitably introduced side chain, could lead to the formation of complex polycyclic heterocyclic systems in a single synthetic operation. nih.gov

Development of Novel Functional Materials Leveraging the Nitronaphthalene Scaffold

The nitronaphthalene scaffold is a key structural motif in a variety of functional materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The electronic properties of the naphthalene core can be finely tuned by the introduction of substituents. The electron-withdrawing nitro group in this compound significantly influences the electronic structure of the naphthalene ring system, making it a potential building block for n-type organic semiconductor materials.

Derivatives of this compound can be designed and synthesized to possess specific photophysical and electronic properties. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to surfaces or to form coordination polymers. The nitro group can be transformed into other functional groups, such as amines or amides, to further modulate the electronic properties and intermolecular interactions of the resulting materials.

The versatility of the nitronaphthalene scaffold allows for the creation of a wide range of functional materials with tailored properties for various applications in organic electronics and photonics. Research in this area is focused on the synthesis and characterization of new derivatives and the exploration of their structure-property relationships.

Future Research Directions and Emerging Methodologies for Methyl 5 Nitronaphthalene 1 Carboxylate

Development of Sustainable and Green Synthesis Routes

Traditional nitration methods often rely on a mixture of concentrated nitric and sulfuric acids, which poses significant environmental and safety challenges due to the corrosive nature of the reagents and the generation of acidic waste. The principles of green chemistry aim to mitigate these issues by designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Future research into the synthesis of Methyl 5-nitronaphthalene-1-carboxylate is expected to focus on several key areas of green chemistry:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated zirconia, presents a promising alternative to liquid sulfuric acid. researchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. Research has demonstrated that zeolite-based catalysts can enhance regioselectivity in nitration reactions due to their defined pore structures. researchgate.net Applying this to the nitration of methyl naphthalene-1-carboxylate could potentially improve the yield of the desired 5-nitro isomer.

Alternative Nitrating Agents: Investigations are ongoing into cleaner nitrating agents. Dinitrogen pentoxide (N₂O₅) is considered a "green" nitrating agent as it avoids the need for strong acids and the co-product is nitric acid, which can be recovered. researchgate.net Other approaches include using solid-supported reagents like inorganic nitrates adsorbed on silica (B1680970) gel, which can facilitate simpler, cleaner, and more environmentally friendly nitration processes. scitepress.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced side-product formation in shorter timeframes. researchgate.net This technique reduces energy consumption compared to conventional heating and could be a valuable tool for optimizing the synthesis of this compound. researchgate.net

Exploration of Novel Reaction Conditions (e.g., Flow Chemistry, Mechanochemistry)

The transition from traditional batch processing to continuous flow chemistry is a major area of development for the chemical industry, particularly for highly exothermic and potentially hazardous reactions like nitration. beilstein-journals.orgewadirect.com

Flow Chemistry: Continuous flow reactors offer substantial advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety. ewadirect.comresearchgate.net The small reactor volumes minimize the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway. Studies on the continuous flow nitration of naphthalene (B1677914) have demonstrated higher safety and production efficiency compared to batch methods. researchgate.net This established success provides a strong foundation for developing a continuous flow process for the nitration of methyl naphthalene-1-carboxylate, which would likely lead to improved yield, selectivity, and operational safety. beilstein-journals.orgresearchgate.net

Mechanochemistry: While less explored for this specific application, mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. This approach could be investigated as a novel green method for the solid-state synthesis or derivatization of this compound.

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules before their synthesis, saving significant time and resources.

For this compound, computational studies can provide deep insights into:

Regioselectivity: The nitration of naphthalene can yield 1- and 2-nitronaphthalene (B181648) isomers. nih.gov The presence of the carboxylate group at the 1-position and the nitro group at the 5-position in the target molecule introduces further complexity for subsequent reactions. DFT calculations can model the electronic structure of the molecule and its reaction intermediates to predict the most likely sites for further electrophilic or nucleophilic attack. researchgate.netnih.gov For instance, methods like analyzing condensed Fukui functions have been used to successfully predict the reactive sites of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Derivative Design: By computationally modeling various derivatives of this compound with different functional groups, researchers can create a virtual library of compounds. These models can predict their electronic properties, stability, and reactivity profiles. This in-silico screening allows for the rational design of new molecules with tailored characteristics for specific applications, guiding synthetic chemists to target only the most promising candidates.

Mechanism Elucidation: DFT calculations can be used to map the entire reaction energy profile, including transition states and intermediates. This has been applied to understand the reaction pathways in the nitration of naphthalene. researchgate.net Such studies can clarify the mechanism of formation for this compound and help in optimizing reaction conditions to favor the desired product.

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

To fully optimize a chemical process, a thorough understanding of its reaction kinetics and mechanism is essential. In-situ spectroscopic techniques allow for the real-time monitoring of reactant consumption and product formation without disturbing the reaction.

Real-Time Kinetic Analysis: Techniques such as Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy can be coupled directly to a reactor (batch or flow) to continuously measure the concentration of species. researchgate.netnih.gov This data allows for the precise determination of reaction rates, orders, and activation energies. For example, FTIR has been used to monitor the concentration changes during the semibatch nitration of naphthalene. researchgate.net Similarly, UV spectrophotometry has been used to monitor naphthalene concentrations in real-time. nih.gov

Integration with Flow Chemistry: The combination of in-situ monitoring with continuous flow reactors is particularly powerful. It enables rapid process optimization by allowing researchers to see the immediate effect of changing parameters like temperature or flow rate on reaction outcomes. researchgate.net This approach would be highly beneficial for developing a robust and efficient synthesis of this compound, providing detailed kinetic data that is crucial for safe and effective scale-up.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Methyl 5-nitronaphthalene-1-carboxylate to ensure reproducibility?